![molecular formula C6H9FN2O B3047624 [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 1429417-57-1](/img/structure/B3047624.png)
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol
Descripción general
Descripción
“[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the CAS Number: 1429417-57-1 . It has a molecular weight of 144.15 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 144.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Mecanismo De Acción
The mechanism of action of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), and to reduce the expression of COX-2. This compound has also been shown to reduce pain in animal models of inflammatory pain and neuropathic pain. In addition, this compound has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is its relatively simple synthesis method, which allows for easy access to the compound. This compound has also been shown to exhibit low toxicity in animal models, making it a potentially safe drug candidate. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for research on [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the exploration of this compound as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Aplicaciones Científicas De Investigación
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, this compound has been used as a building block for the synthesis of various materials, including metal-organic frameworks and polymers. In agricultural chemistry, this compound has been studied for its potential use as a herbicide.
Safety and Hazards
Propiedades
IUPAC Name |
[2-(2-fluoroethyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c7-2-4-9-6(5-10)1-3-8-9/h1,3,10H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGITXENVHSFDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCF)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268211 | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429417-57-1 | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-methanol, 1-(2-fluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



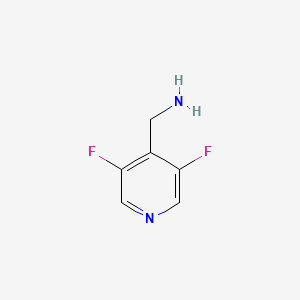
![Butanoic acid, 4-[(1-oxo-2-propenyl)oxy]-](/img/structure/B3047542.png)
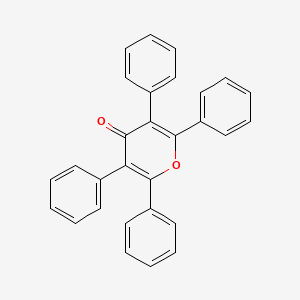

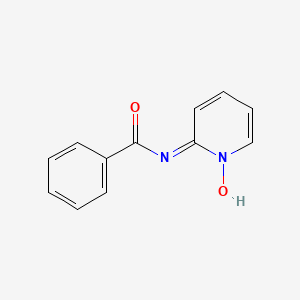
![Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3047548.png)


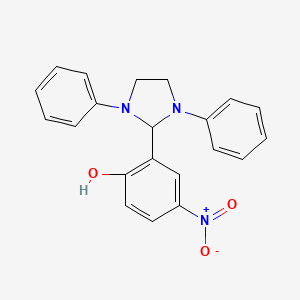
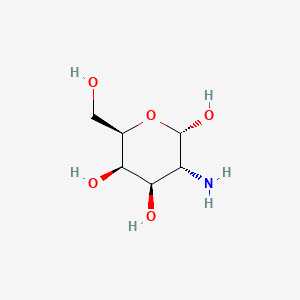
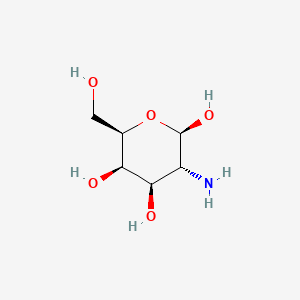
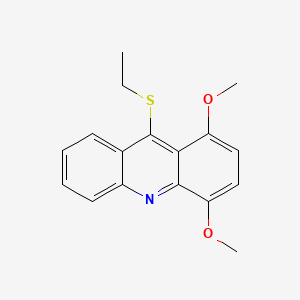

![T-Butyl N-[2-(2-chloro-2-phenylacetamido)ethyl]carbamate](/img/structure/B3047564.png)